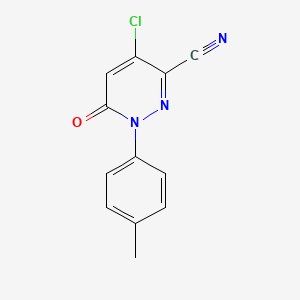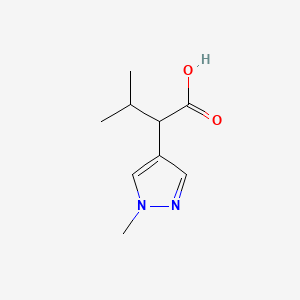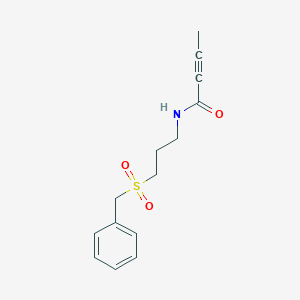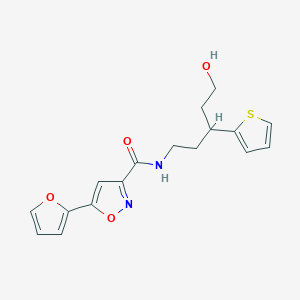
5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. FIPI is a phospholipase D (PLD) inhibitor that has shown promise in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Antitumor and Cytotoxic Activities
Research has shown that derivatives similar to 5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide exhibit cytotoxic activity towards different cancer cell lines. For example, thiophenfurin, a related compound, demonstrated cytotoxic effects in vitro towards murine lymphocytic leukemia, human myelogenous leukemia, and human colon adenocarcinoma, among others. It also showed activity in vivo in mice inoculated with leukemia cells, indicating its potential as an antitumor agent Franchetti et al., 1995.
Antiprotozoal Activities
Compounds with structures related to 5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide have been evaluated for their antiprotozoal properties. Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, for instance, displayed significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential in treating protozoal infections Ismail et al., 2004.
Antimicrobial and Antifungal Activities
Research into similar compounds has also highlighted their antimicrobial and antifungal potentials. For example, a study on dicationic 3,5-diphenylisoxazoles showed significant in vitro activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and other pathogens, indicating their use as antimicrobial and antifungal agents Patrick et al., 2007.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-8-6-12(16-4-2-10-24-16)5-7-18-17(21)13-11-15(23-19-13)14-3-1-9-22-14/h1-4,9-12,20H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSTAGDALBATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

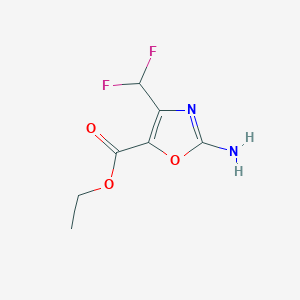
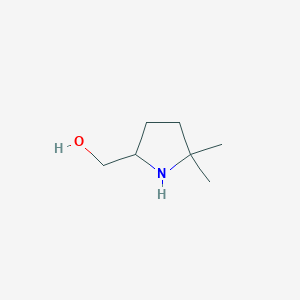
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)
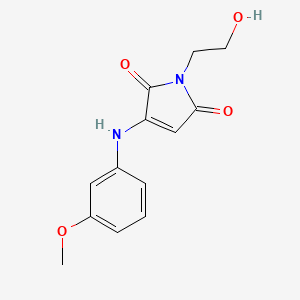
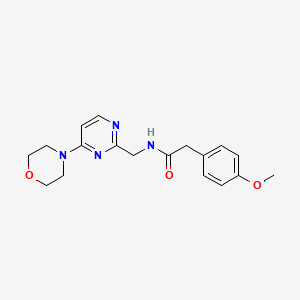
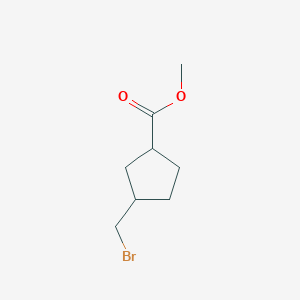
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)
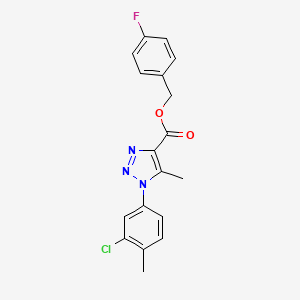
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)
